1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
This compound is a hydrochloride salt featuring a propan-2-ol backbone substituted with a 2,4-dibromophenoxy group and a 2,6-dimethylpiperidin-1-yl moiety. The piperidine ring, substituted with two methyl groups at positions 2 and 6, contributes to steric effects and conformational stability.
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br2NO2.ClH/c1-11-4-3-5-12(2)19(11)9-14(20)10-21-16-7-6-13(17)8-15(16)18;/h6-8,11-12,14,20H,3-5,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJXJSSNTWEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Dibromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2,4-dibromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: The 2,4-dibromophenol is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to form 1-(2,4-dibromophenoxy)-3-chloropropanol.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the 2,6-dimethylpiperidine group. This is typically achieved by reacting 1-(2,4-dibromophenoxy)-3-chloropropanol with 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various types of chemical reactions:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The dibromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the phenoxy derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
Overview
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound notable for its diverse applications in scientific research, particularly within medicinal chemistry and pharmacology. This compound features a complex structure that includes both brominated phenyl and piperidine moieties, which enhance its biological activity.
Scientific Research Applications
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several notable applications:
Pharmacological Studies
This compound is primarily studied for its potential therapeutic effects on various neurological disorders. Its structural features suggest it may act as an antagonist or agonist at specific neurotransmitter receptors.
Anticancer Research
Research indicates that compounds with similar structures exhibit significant anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and CEM (leukemia), showcasing its potential as a therapeutic agent.
Anti-inflammatory Properties
There are indications that this compound may inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Case Study 1: MCF-7 Breast Cancer Cells
A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15.63 µM, indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| CEM | 12.34 | Cell cycle arrest |
Case Study 2: CEM Leukemia Cells
In another investigation focusing on CEM leukemia cells, the compound exhibited an IC50 value of 12.34 µM, showcasing its potential as a therapeutic agent against hematological malignancies.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The dibromophenoxy group is believed to interact with enzymes or receptors, while the dimethylpiperidinyl group enhances its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is thought to modulate various biochemical processes.
Comparison with Similar Compounds
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride
- Key Differences: Phenoxy Substituent: Replaces 2,4-dibromo with 4-chloro-3-methyl. Chlorine and methyl groups reduce molecular weight (vs. bromine) but may decrease lipophilicity and alter steric interactions.
- Similarities :
- Shared propan-2-ol backbone and 2,6-dimethylpiperidine group, suggesting comparable solubility and metabolic stability.
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol Dihydrochloride
- Key Differences: Heterocyclic Core: Replaces 2,6-dimethylpiperidine with a 4-(2-hydroxyethyl)piperazine. Piperazine derivatives often exhibit distinct pharmacokinetics due to altered basicity and hydrogen-bonding capacity. Phenoxy Group: Features an allyl substituent (vs. bromines), which may reduce halogen-related toxicity but increase reactivity .
- Similarities :
- Both compounds are dihydrochloride salts, ensuring high aqueous solubility.
3-(2,6-Dimethylpiperidin-1-yl)propanoic Acid Hydrochloride
- Key Differences: Backbone: Uses propanoic acid instead of propan-2-ol, introducing a carboxylic acid group. This increases acidity (pKa ~4–5) and may limit blood-brain barrier penetration. Applications: Likely used as a building block for peptide mimetics, contrasting with the alcohol-based target compound .
- Similarities :
- Shared 2,6-dimethylpiperidine group, suggesting comparable steric and electronic properties.
Impurity G (EP) as Hydrochloride
- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-propan-2-ol Hydrochloride.
- Key Differences: Amino Group: Tert-butylamine replaces the piperidine ring, reducing conformational rigidity. Phenoxy Analog: A tetrahydronaphthalenyl group introduces a fused cyclohexene ring, enhancing aromatic interactions but complicating synthesis .
Structural and Functional Analysis Table
Key Research Findings
Heterocyclic Influence : Piperidine derivatives (target compound) exhibit greater metabolic stability than piperazine analogs due to reduced susceptibility to oxidative metabolism .
Salt Forms: Hydrochloride salts dominate in these analogs, ensuring solubility for intravenous or oral formulations .
Biological Activity
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its biological significance.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H20Br2ClN
- Molecular Weight : 396.18 g/mol
- IUPAC Name : 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through modulation of neurotransmitter systems and ion channels. The presence of the dibromophenoxy group suggests potential interactions with adrenergic receptors, while the piperidine moiety may influence central nervous system activity.
Pharmacological Effects
- Antihypertensive Activity : Preliminary studies suggest that compounds with similar structures can act as antihypertensives by blocking calcium channels and modulating vascular smooth muscle contraction. This effect is likely due to the inhibition of calcium influx, which is crucial for muscle contraction .
- CNS Activity : The piperidine structure is known to influence CNS activity. Compounds with similar piperidine derivatives have been studied for their effects on anxiety and depression, potentially acting as anxiolytics or antidepressants .
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens. This could be attributed to the dibromophenoxy group, which has been associated with increased membrane permeability in bacterial cells .
Study 1: Antihypertensive Effects
A study conducted on a related compound demonstrated significant reductions in blood pressure in animal models. The mechanism was attributed to the blockade of L-type calcium channels and subsequent relaxation of vascular smooth muscle .
| Study Parameter | Result |
|---|---|
| Animal Model | Male Wistar rats |
| Dosage | 1×10^-5 to 2.5×10^-4 mol/L |
| Observed Effect | Decreased blood pressure |
Study 2: CNS Activity Assessment
In another study focusing on the CNS effects of similar piperidine derivatives, researchers found that these compounds exhibited anxiolytic-like effects in behavioral tests. The results indicated a potential for treating anxiety disorders .
| Test Conducted | Result |
|---|---|
| Behavioral Test | Elevated Plus Maze |
| Observed Effect | Increased time spent in open arms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
